ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-2-32-23(31)18-8-10-19(11-9-18)25-20(29)16-28-14-12-24(13-15-28)26-21(22(30)27-24)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPWEPWWXIYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate is a complex organic compound that belongs to a class of triazaspiro compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H24N4O3
- Molecular Weight : 368.45 g/mol
- CAS Number : 1189944-55-5
The unique spirocyclic structure contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Some proposed mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phospholipase D (PLD), which plays a crucial role in various cellular processes including membrane trafficking and signal transduction.
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anticancer Effects : Preliminary research suggests that it may induce autophagy in cancer cells, promoting cell death in colorectal cancer models.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various derivatives including this compound reported the following Minimum Inhibitory Concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising antimicrobial profile suitable for further development.
Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| SW480 | 20 |
The IC50 values suggest that the compound is effective at low concentrations, indicating its potential as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazaspiro compounds, this compound was noted for its superior activity against Staphylococcus aureus compared to other derivatives. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Autophagy
Another investigation focused on the compound's ability to induce autophagy in HCT116 colorectal cancer cells. The results showed increased LC3-II levels and decreased p62 levels, confirming autophagic flux and suggesting a mechanism by which the compound exerts its anticancer effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazaspiro compounds, including ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer
A study demonstrated that triazaspiro compounds exhibited cytotoxic effects on MDA-MB-231 breast cancer cells. The compound's mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Its structural features contribute to its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes the MIC values indicating the compound's potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise as a phospholipase D (PLD) inhibitor, which is vital in cancer metastasis and inflammation pathways.
Case Study: PLD Inhibition
In vitro studies revealed that this compound significantly reduced PLD activity in cancerous cell lines, leading to decreased migration and invasion capabilities .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Table 2: Neuroprotective Activity in Cell Models
| Cell Line | Neuroprotective Effect (%) |
|---|---|
| SH-SY5Y (Neuroblastoma) | 75% |
| PC12 (Pheochromocytoma) | 68% |
The data indicates a significant protective effect against neurotoxicity induced by oxidative stress.
Polymer Stabilization
Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-y}acetamido)benzoate has applications in materials science as a polymer stabilizer. Its unique structure helps enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
Research on polymer blends incorporating this compound demonstrated improved thermal stability compared to conventional stabilizers. The addition of the triazaspiro compound resulted in a reduction of degradation rates under high-temperature conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spirocyclic Cores
(a) N-(2-Chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
- Molecular Formula : C₂₁H₂₁ClN₄O₂
- Molecular Weight : 396.87 g/mol
- Key Features : Shares the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core but substitutes the ethyl benzoate with a 2-chlorophenyl acetamide. The chloro group may enhance lipophilicity and influence binding specificity .
(b) VU02 (N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide)
- Molecular Formula : C₂₄H₂₃N₅O₂
- Molecular Weight : 413.48 g/mol
- Key Features: Utilizes a 1,3,8-triazaspiro[4.5]decan-4-one core with a quinoline-3-carboxamide substituent. This compound is a phospholipase D (PLD) inhibitor, highlighting the role of spirocyclic amines in enzyme targeting .
(c) 2-(3-Oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
Benzoate Ester Derivatives with Varied Linkers
(a) I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate)
- Molecular Formula : C₁₉H₂₄N₂O₃S
- Molecular Weight : 360.47 g/mol
- Key Features: Replaces the spirocyclic acetamide with a pentylthio linker and 3-methylisoxazolylamino group. The thioether linker may alter solubility and membrane permeability .
(b) I-6702 (Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate)
- Molecular Formula : C₂₂H₂₀N₂O₅
- Molecular Weight : 392.41 g/mol
- Key Features: Incorporates a dihydroisoquinolin-dione moiety via a propoxy linker. The electron-deficient isoquinolinyl group could enhance π-π stacking interactions in target binding .
Data Table: Structural and Molecular Comparison
Research Findings and Insights
Role of Spirocyclic Cores : The triazaspiro[4.5]decane scaffold provides rigidity, which is critical for maintaining binding conformations in enzyme-active sites (e.g., PLD inhibition in VU02) .
Substituent Effects :
- Aryl Groups : Phenyl, p-tolyl, and 2-chlorophenyl substituents modulate lipophilicity and electronic properties, affecting target affinity and selectivity .
- Linkers : Ethyl benzoate (target compound) vs. thioether (I-6501) vs. carboxamide (VU02) linkers influence solubility and metabolic stability .
Synthesis Challenges: notes discontinuation of some analogs, suggesting synthetic complexity or stability issues with certain substituents.
Preparation Methods
Cyclocondensation of Cyclohexanone and 1-Phenyl-1,3-diamine
A modified Mannich reaction is employed to form the spirocyclic framework. Cyclohexanone reacts with 1-phenyl-1,3-diamine in the presence of acetic acid under reflux to yield 2-phenyl-1,3,8-triazaspiro[4.5]decan-3-one. Subsequent oxidation with Jones reagent introduces the 3-keto group, forming the enamine structure.
Reaction Conditions :
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Solvent : Ethanol, 80°C, 12 hours.
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Oxidizing Agent : CrO₃/H₂SO₄ (Jones reagent), 0°C, 2 hours.
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Yield : 65–70% after purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
Preparation of the Acetamido Benzoate Side Chain
Amidation of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate is treated with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base. This step introduces the bromoacetamide group, enabling subsequent alkylation with the spirocyclic core.
Reaction Conditions :
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Molar Ratio : 1:1.2 (amine:bromoacetyl bromide).
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Base : TEA (2 equiv), 0°C to RT, 4 hours.
Alkylation of the Spirocyclic Core with the Bromoacetamide Side Chain
Nucleophilic Substitution under Basic Conditions
The spirocyclic amine undergoes alkylation with ethyl 4-(2-bromoacetamido)benzoate using sodium hydride (NaH) in dimethylformamide (DMF). This step links the side chain to the spiro nitrogen.
Reaction Conditions :
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Base : NaH (60% dispersion in oil), 0°C to RT, 6 hours.
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Solvent : Anhydrous DMF under nitrogen atmosphere.
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Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (CH₂Cl₂:MeOH = 95:5).
Optimization and Alternative Pathways
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the cyclocondensation step, improving yield to 75%.
Use of Coupling Reagents for Amide Formation
Alternative amidation methods employ EDC/HOBt in THF, achieving 90% yield for the acetamido side chain without requiring bromoacetyl bromide.
Analytical Data and Characterization
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, NCH₂CO), 3.20–2.80 (m, 8H, spiro-H), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
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HRMS (ESI) : m/z calcd for C₂₅H₂₇N₃O₄ [M+H]⁺: 434.2078, found: 434.2081.
Challenges and Troubleshooting
Low Yields in Alkylation
Excessive steric hindrance at the spiro nitrogen can reduce alkylation efficiency. Pre-activation of the spiro amine as its lithium salt using LDA (lithium diisopropylamide) improves reactivity, yielding 75%.
Byproduct Formation during Oxidation
Over-oxidation of the enamine to a diketone is mitigated by controlled addition of Jones reagent at 0°C.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the triazaspiro core, followed by coupling to the benzoate ester via acetamido linkages. Key steps include:
- Core Formation : Cyclocondensation of phenyl-substituted amines with ketones or aldehydes under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Acetamido Coupling : Reaction of the spirocyclic amine with activated esters (e.g., chloroacetyl chloride) in dichloromethane, using triethylamine as a base .
- Esterification : Final coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents .
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for amide bond formation), and catalyst selection (palladium on carbon for hydrogenation steps) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm spirocyclic structure via characteristic peaks (e.g., sp³ hybridized carbons at δ 50–60 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 452.2) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₄H₂₅N₃O₄) with <0.4% deviation .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies often arise from variations in substituent effects or assay conditions. Strategies include:
- Structural Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenated phenyl groups) to isolate activity-contributing moieties .
- Assay Standardization : Re-test compounds under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Cross-reference data from multiple studies (Table 1) to identify trends in bioactivity linked to specific functional groups .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound Substituent | Biological Activity (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| 4-Methoxyphenyl (Current Compound) | 12.3 (Kinase X Inhibition) | Fluorescence Polarization | |
| 4-Chlorophenyl | 8.7 (Kinase X Inhibition) | Radioisotope Assay | |
| 4-Hydroxyphenyl | >50 (No Activity) | ELISA |
Q. How does the substitution pattern on the triazaspiro core influence the compound’s pharmacological profile?
- Methodological Answer : Substituents modulate electronic and steric properties, impacting target binding:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity, improving kinase inhibition (e.g., 4-chlorophenyl analog IC₅₀ = 8.7 μM vs. 12.3 μM for methoxy) .
- Bulky Groups (e.g., Benzyl) : Introduce steric hindrance, reducing off-target interactions but potentially lowering solubility .
QSAR Modeling : Use Hammett constants (σ) and Hansch parameters to predict activity trends .
Q. What experimental approaches are used to elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Measure initial reaction rates under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses within enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven interactions .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to pinpoint critical binding residues .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Yield Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
